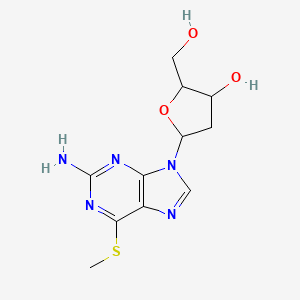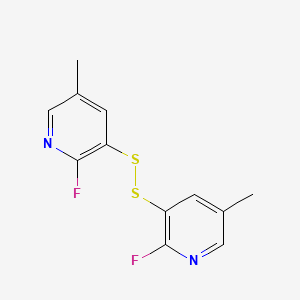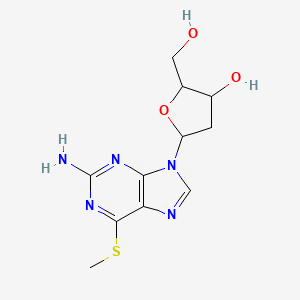
9H-Purin-2-amine, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-6-methylthioguanosine is a nucleoside analogue with significant antiviral and anticancer properties. It is known for its ability to inhibit DNA replication by targeting DNA polymerase, making it a valuable compound in biomedical research and pharmaceutical development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methylthioguanosine involves several steps, including the protection and deprotection of functional groups to prevent unwanted reactions. One approach uses cyanoethyl protecting groups for the thione and phenoxyacetyl for the exocyclic amino group. This method allows for the deprotection of oligonucleotides with a mixture of sodium hydroxide and sodium hydrogen sulfide without significant conversion to deoxyguanosine .
Industrial Production Methods
Industrial production of 2’-Deoxy-6-methylthioguanosine typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, which is crucial for its use in pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-6-methylthioguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxy-6-methylthioguanosine include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 2’-Deoxy-6-methylthioguanosine include various derivatives with enhanced antiviral or anticancer properties. These derivatives are often used in further research to explore their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-6-methylthioguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleoside analogues.
Biology: Employed in studies of DNA replication and repair mechanisms.
Industry: Utilized in the development of pharmaceutical drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-6-methylthioguanosine involves its incorporation into DNA, where it inhibits DNA polymerase activity. This inhibition prevents the replication of viral DNA and the proliferation of cancer cells. The compound targets specific molecular pathways, including the purine salvage pathway, which is crucial for its antiviral and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Thioguanosine: Another nucleoside analogue with similar antiviral and anticancer properties.
6-Mercaptopurine: A purine analogue used in the treatment of leukemia and other cancers.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Uniqueness
2’-Deoxy-6-methylthioguanosine is unique due to its specific structure, which allows for targeted inhibition of DNA polymerase. This specificity makes it particularly effective in inhibiting the replication of certain viruses and the growth of cancer cells, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
61552-45-2 |
|---|---|
Molekularformel |
C11H15N5O3S |
Molekulargewicht |
297.34 g/mol |
IUPAC-Name |
5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
InChI-Schlüssel |
HCCOXCDCIWQBMD-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


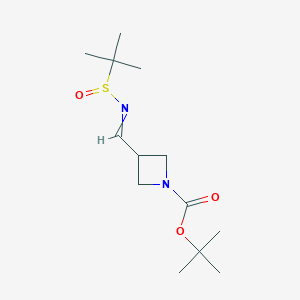
![2-{1-[(4-Methoxyphenyl)methoxy]cyclopropyl}acetonitrile](/img/structure/B11714372.png)
![1-[Amino-(4-chloro-2,3,5,6-tetradeuterioanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride](/img/structure/B11714382.png)
![3-Oxa-1-azaspiro[4.6]undecane-2,4-dione](/img/structure/B11714383.png)
![2,5-Dimethoxy-[1,4]dioxane](/img/structure/B11714390.png)
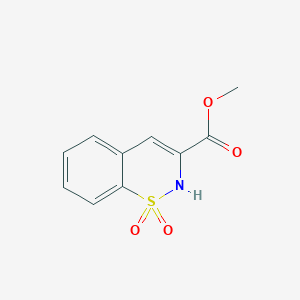
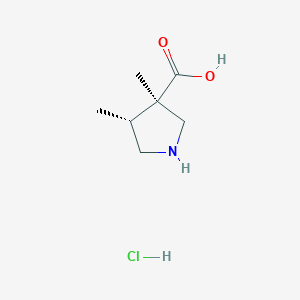
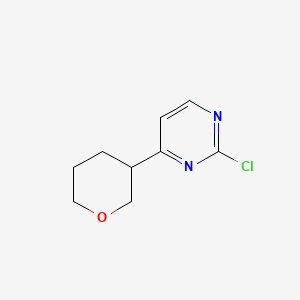
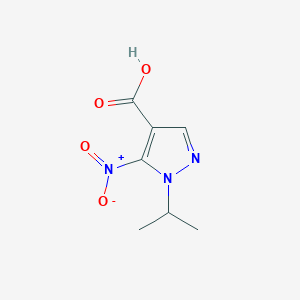
![6-(2-Methylpropanoyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11714448.png)
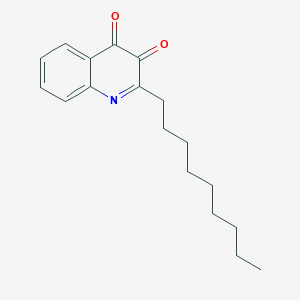
![3-bromo-5-chloro-N-{5-chloro-2-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714452.png)
